molecular formula C8H5F3N4O B2486005 2,2,2-trifluoro-N-[1,2,4]triazolo[1,5-a]pyridin-8-ylacetamide CAS No. 338419-10-6

2,2,2-trifluoro-N-[1,2,4]triazolo[1,5-a]pyridin-8-ylacetamide

Cat. No. B2486005
CAS RN: 338419-10-6
M. Wt: 230.15
InChI Key: RYOVHXKLDDCCHP-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-N-[1,2,4]triazolo[1,5-a]pyridin-8-ylacetamide is a chemical compound with the molecular formula C8H5F3N4O . It has an average mass of 230.147 Da and a monoisotopic mass of 230.041550 Da .


Synthesis Analysis

The synthesis of 1,2,4-triazolo[1,5-a]pyridines, which is a part of the compound , can be achieved from 2-aminopyridines by cyclization of N-(pyrid-2-yl)formamidoximes under mild reaction conditions with trifluoroacetic anhydride .


Molecular Structure Analysis

The molecular structure of 2,2,2-Trifluoro-N-[1,2,4]triazolo[1,5-a]pyridin-8-ylacetamide is defined by its molecular formula, C8H5F3N4O . Further details about its structure might be found in specialized databases or scientific literature.

Scientific Research Applications

Material Sciences

Beyond medicinal applications, these compounds find use in material sciences:

Synthetic Methodology

The catalyst-free synthesis of 1,2,4-triazolo[1,5-a]pyridines under microwave conditions is noteworthy. This eco-friendly method involves enaminonitriles and benzohydrazides, demonstrating a broad substrate scope and good functional group tolerance. Late-stage functionalization and scale-up reactions further highlight its synthetic utility .

Potential Carrier Transport

Single crystals of certain triazolo[1,5-a]pyridine derivatives exhibit unique packing modes, suggesting potential carrier transport channels .

Antiproliferative Activities

While specific derivatives vary, some 1,2,4-triazolo[1,5-a]pyridines exhibit antiproliferative effects against human cancer cells .

Safety and Hazards

The safety, risk, and hazard information, as well as the Material Safety Data Sheet (MSDS) for 2,2,2-Trifluoro-N-[1,2,4]triazolo[1,5-a]pyridin-8-ylacetamide, may be available . It’s important to handle all chemical compounds with the appropriate safety measures.

Mechanism of Action

Target of Action

Compounds with a similar structure, 1,2,4-triazolo[1,5-a]pyridine derivatives, have been found to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These targets play crucial roles in various biological processes, including immune response, oxygen sensing, and signal transduction.

Mode of Action

Similar compounds have been shown to interact with their targets through various mechanisms, such as inhibition or agonistic activity . The interaction with these targets can lead to changes in cellular processes, potentially altering the function of the cell.

Biochemical Pathways

Given the targets mentioned above, it can be inferred that this compound may influence pathways related to immune response, oxygen sensing, and signal transduction .

Pharmacokinetics

A related compound was found to have an oral bioavailability of 51% with high systemic exposure (auc) of 1426 ng × h/ml and maximum plasma concentration (cmax) of 1620 ng/ml . These properties can significantly impact the bioavailability and efficacy of the compound.

Result of Action

Similar compounds have been shown to exhibit antiproliferative activities against cancer cells , suggesting potential therapeutic applications in oncology.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the synthesis of similar compounds has been shown to be influenced by reaction temperature . Additionally, these compounds have been found to be thermally stable with decomposition temperatures in the range of 454-476 °C . These factors can impact the compound’s stability and efficacy in different environments.

properties

IUPAC Name

2,2,2-trifluoro-N-([1,2,4]triazolo[1,5-a]pyridin-8-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N4O/c9-8(10,11)7(16)14-5-2-1-3-15-6(5)12-4-13-15/h1-4H,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYOVHXKLDDCCHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NC=N2)C(=C1)NC(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-trifluoro-N-[1,2,4]triazolo[1,5-a]pyridin-8-ylacetamide

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